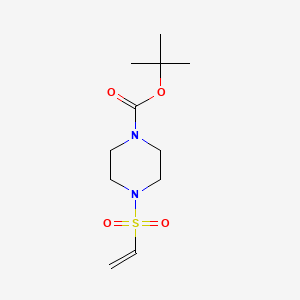
Tert-butyl (7-bromochroman-3-YL)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester is a synthetic organic compound that belongs to the class of benzopyrans Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester typically involves the following steps:
Bromination: The starting material, 3,4-dihydro-2H-1-benzopyran, undergoes bromination to introduce a bromine atom at the 7th position.
Carbamoylation: The brominated intermediate is then reacted with tert-butyl carbamate under suitable conditions to form the desired ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of efficient catalysts, controlled temperatures, and solvent systems that facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carbamic acid.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic conditions can be employed for hydrolysis.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of oxidized benzopyran derivatives.
Reduction: Formation of reduced benzopyran derivatives.
Hydrolysis: Formation of the corresponding carbamic acid.
Aplicaciones Científicas De Investigación
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester involves its interaction with specific molecular targets. The bromine atom and the carbamate group play crucial roles in its binding affinity and activity. The compound may interact with enzymes or receptors, leading to modulation of biological pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 7-bromo-3,4-dihydro-2H-1-benzopyran-3-one
- 3,4-dihydro-2H-1-benzopyran
- 1,3-dihydro-1,3,3-trimethyl-6-nitrospiro(2H-1-benzopyran-2,2-(2H)-indole)
Uniqueness
N-(7-bromo-3,4-dihydro-2H-1-benzopyran-3-yl)Carbamic acid 1,1-dimethylethyl ester is unique due to the presence of both a bromine atom and a carbamate ester group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Propiedades
Fórmula molecular |
C14H18BrNO3 |
|---|---|
Peso molecular |
328.20 g/mol |
Nombre IUPAC |
tert-butyl N-(7-bromo-3,4-dihydro-2H-chromen-3-yl)carbamate |
InChI |
InChI=1S/C14H18BrNO3/c1-14(2,3)19-13(17)16-11-6-9-4-5-10(15)7-12(9)18-8-11/h4-5,7,11H,6,8H2,1-3H3,(H,16,17) |
Clave InChI |
BOMGKYMQCXZUJH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC2=C(C=C(C=C2)Br)OC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(2R,3R,4R,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]-2-sulfanylidenepyrimidin-4-one](/img/structure/B13907277.png)


![Tert-butyl 3-methyl-5-oxo-spiro[7H-cyclopenta[B]pyridine-6,4'-piperidine]-1'-carboxylate](/img/structure/B13907311.png)




![5-(chloromethyl)-4-[(2,4-difluorophenyl)methyl]-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole](/img/structure/B13907343.png)
![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1,3-diazinane-2,4-dione](/img/structure/B13907346.png)
![methyl (2R)-2-(benzyloxycarbonylamino)-3-(1-bicyclo[1.1.1]pentanyl)propanoate](/img/structure/B13907349.png)


![tert-butyl N-(3-oxo-2-azaspiro[4.5]decan-7-yl)carbamate](/img/structure/B13907358.png)
